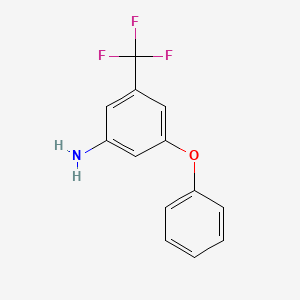

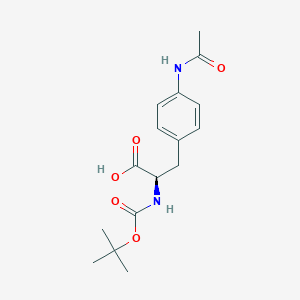

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid is a synthetic amino acid that has been used for a variety of scientific research applications. It is often referred to as Fmoc-HMP, and it is a derivative of the naturally occurring amino acid, L-histidine. Fmoc-HMP has been used in a variety of biochemical and physiological studies due to its ability to interact with a variety of proteins and enzymes. It has been used in studies of protein structure and function, as well as in drug design and drug delivery. The purpose of

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid: is widely used in the field of peptide synthesis. It serves as a building block for the synthesis of complex peptides, which are used in the development of therapeutic agents and in the study of protein functions . The Fmoc group protects the amino acid during synthesis, allowing for the selective removal of the protecting group under mild base conditions without affecting the peptide chain.

Enantioselective Synthesis

This compound plays a crucial role in the enantioselective synthesis of non-proteinogenic amino acids. These amino acids are important for creating molecules with specific spatial configurations, which is critical in the development of drugs that interact with biological targets in a highly selective manner .

Antibiotic Development

The derivative of this compound has been found in natural products, including clinically important antibiotics like daptomycin. It’s used in the synthesis of these antibiotics, contributing to the fight against resistant bacterial strains .

Neurotransmitter Research

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid: derivatives are used as selective inhibitors of excitatory amino acid transporters. This application is vital in neurological research, particularly in understanding the function of neurotransmitters and their transporters .

Biocatalysis

In the field of biocatalysis, this compound is used to study the hydroxylation of amino acids. Hydroxylation is a critical reaction in the modification of amino acids, which can lead to the development of compounds with unique medicinal properties .

Mecanismo De Acción

Target of Action

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid is a type of nonproteinogenic amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids.

Biochemical Pathways

As an amino acid, it could potentially be involved in protein synthesis and metabolism .

Propiedades

IUPAC Name |

(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)/t20-,21+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUYYODGVQXZAY-LEWJYISDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.